molecular formula C25H29FN6O6 B12329452 Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester

Cat. No.: B12329452
M. Wt: 528.5 g/mol
InChI Key: OEQDVIQCHPYNFI-UHFFFAOYSA-N
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Description

Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, an oxadiazole ring, and a pyrimidinyl ester, making it a subject of interest for scientific research.

Properties

Molecular Formula

C25H29FN6O6

Molecular Weight

528.5 g/mol

IUPAC Name

[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C25H29FN6O6/c1-13-30-31-20(37-13)19(34)29-25(5,6)22-28-16(18(33)27-12-14-8-10-15(26)11-9-14)17(21(35)32(22)7)38-23(36)24(2,3)4/h8-11H,12H2,1-7H3,(H,27,33)(H,29,34)

InChI Key

OEQDVIQCHPYNFI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC(=O)C(C)(C)C)C(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Formation of the Oxadiazole Carboxamide Intermediate

The synthesis begins with 2-amino-2-methylpropanenitrile reacting with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride in dichloromethane (DCM) under basic conditions.

  • Base : N-methyl morpholine (NMM) or DMAP (1.0–1.5 equiv relative to nitrile).
  • Temperature : 0–5°C to minimize side reactions.
  • Outcome : N-(2-cyanopropan-2-yl)-5-methyl-1,3,4-oxadiazole-2-carboxamide is isolated in >85% yield after aqueous workup.

Pyrimidinone Core Construction

The oxadiazole intermediate undergoes cyclization with dimethylacetylene dicarboxylate in toluene at 110–140°C:

  • Solvent : Aromatic hydrocarbons (toluene/xylene) enhance thermal stability.
  • Reaction Time : 2–3 hours for complete conversion.
  • Product : Methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxylate (Intermediate Va).

Amidation with 4-Fluorobenzylamine

Intermediate Va is suspended in methanol and treated with 4-fluorobenzylamine (1.0–2.5 equiv) at 75–90°C:

  • Base : Triethylamine or DBU facilitates deprotonation.
  • Workup : Cooling to 55–75°C followed by acetic acid quenching yields N-(4-fluorobenzyl)-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-1,6-dihydro-5-hydroxy-6-oxopyrimidine-4-carboxamide (Intermediate VI).

Regioselective Methylation

The final step involves methylating the hydroxyl group using trimethylsulfoxonium iodide in methanol at 100°C:

  • Methylation Agent : 1.2–1.5 equiv trimethylsulfoxonium iodide.
  • Isolation : Extraction with DCM and crystallization from aqueous methanol affords Raltegravir with >99% purity.

Alternative Preparation Routes

Impurity Synthesis via Hydrolysis

Raltegravir EP impurity C (a degradation product) is synthesized by hydrolyzing Raltegravir with KOH in acetonitrile/water (20°C, 12 hours):

  • Yield : 50% after purification by column chromatography.
  • Significance : Highlights stability challenges during storage and informs quality control protocols.

Palladium-Mediated Carbonylation

Though designed for radiolabeling, this method demonstrates the versatility of oxadiazole chemistry:

  • Reagents : [¹¹C]CO, aryl halides, and amidines.
  • Application : Produces ¹¹C-labeled oxadiazoles for PET imaging, though impractical for bulk synthesis.

Optimization and Challenges

Solvent and Base Selection

  • Halogenated Solvents : DCM improves reaction homogeneity but raises environmental concerns.
  • Alternative Solvents : Acetonitrile and methanol balance polarity and cost but may reduce yields.

Regioselectivity in Methylation

  • Challenge : Competing O- vs. N-methylation.
  • Solution : Trimethylsulfoxonium iodide preferentially targets the hydroxyl group due to its electrophilic methyl donor properties.

Purity Control

  • Key Impurities : Des-fluoro analogs and over-methylated byproducts.
  • Mitigation : Crystallization from methanol/water mixtures achieves >99.5% purity.

Data Tables

Table 1. Comparative Analysis of Synthesis Steps

Step Reagents/Conditions Yield (%) Purity (%) Source
Oxadiazole Coupling DCM, NMM, 0–5°C 85–90 95
Pyrimidinone Cyclization Toluene, 130°C, 2 hr 78 90
Amidation Methanol, 4-fluorobenzylamine, 80°C 82 97
Methylation Trimethylsulfoxonium iodide, MeOH, 100°C 75 99.5
Hydrolysis (Impurity) KOH, H₂O/MeCN, 20°C 50 98

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The fluorophenyl group may be susceptible to oxidation under certain conditions.

    Reduction: The oxadiazole ring may undergo reduction reactions.

    Substitution: The ester and amide groups may participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Hydroxide ions, amines.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group may yield a fluorophenol derivative.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for its potential as a pharmaceutical agent . Its structure suggests it may interact with biological targets relevant to various diseases:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. The presence of the oxadiazole moiety is particularly noteworthy as oxadiazoles have been linked to anticancer activity due to their ability to inhibit specific enzymes involved in cancer progression .
  • Antimicrobial Properties : Some derivatives of propanoic acid have shown antimicrobial activity against various pathogens. The fluorophenyl group may enhance this activity due to its electron-withdrawing properties, which can increase the compound's reactivity towards microbial targets .

Biochemical Studies

Research has also focused on the biochemical interactions of this compound:

  • Enzyme Inhibition : The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been documented, suggesting potential applications in treating neurological disorders like Alzheimer's disease .
  • Receptor Modulation : Analogous compounds have been studied for their roles as agonists or antagonists at various receptor sites, including PPAR (Peroxisome Proliferator-Activated Receptor) subtypes. This modulation can influence metabolic pathways and provide therapeutic benefits in metabolic disorders .

Synthesis and Development

The synthesis of this compound involves multi-step organic reactions, which can be optimized for higher yields and purity:

  • Synthetic routes typically involve the formation of key intermediates through reactions such as amidation and esterification, followed by cyclization processes that yield the final product .

Case Study 1: Anticancer Activity

In a study investigating a series of oxadiazole-containing compounds, it was found that derivatives similar to Propanoic acid, 2,2-dimethyl-, exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Neurological Applications

A research article highlighted the use of fluorinated propanoic acids in developing new treatments for Alzheimer's disease. The study demonstrated that compounds with similar structures could effectively inhibit AChE, leading to increased acetylcholine levels in neuronal synapses .

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Propanoic acid derivatives: Compounds with similar propanoic acid backbones.

    Fluorophenyl compounds: Compounds containing the fluorophenyl group.

    Oxadiazole derivatives: Compounds with the oxadiazole ring structure.

Uniqueness

This compound’s uniqueness lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

The compound Propanoic acid, 2,2-dimethyl-, 4-[[[(4-fluorophenyl)methyl]amino]carbonyl]-1,6-dihydro-1-methyl-2-[1-methyl-1-[[(5-methyl-1,3,4-oxadiazol-2-yl)carbonyl]amino]ethyl]-6-oxo-5-pyrimidinyl ester is a complex organic molecule with potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

  • Molecular Formula : C23H30FN5O4
  • Molecular Weight : 455.52 g/mol
  • CAS Number : Not specified in the search results.

Research indicates that compounds similar to this derivative often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many derivatives of propanoic acid have been shown to inhibit enzymes such as phospholipase A2 (PLA2), which plays a critical role in inflammatory processes and cellular signaling pathways .
  • Antitumor Activity : Some studies suggest that propanoic acid derivatives can inhibit the growth of cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Anticancer Properties

Several studies have highlighted the anticancer potential of similar compounds:

  • Cell Growth Inhibition : Research has demonstrated that certain propanoic acid derivatives can induce G0/G1 cell cycle arrest in cancer cell lines, leading to reduced proliferation rates. For instance, a related compound showed GI50 values ranging from 14 to 50 nM in BRAF mutant lines .
  • Apoptosis Induction : Evidence suggests that these compounds can trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The ability to inhibit PLA2 suggests potential anti-inflammatory effects:

  • PLA2 Inhibition : By inhibiting PLA2, these compounds may reduce the production of pro-inflammatory mediators like arachidonic acid and its derivatives, which are implicated in various inflammatory diseases .

Study 1: Inhibition of Cancer Cell Lines

A study evaluated the effects of a structurally similar propanoic acid derivative on various cancer cell lines. The results indicated significant growth inhibition at concentrations as low as 50 nM, with mechanisms involving cell cycle arrest and apoptosis.

Cell LineGI50 (nM)Mechanism
BRAF Mutant14 - 50G0/G1 arrest
BRAF Wild-Type>200Less sensitive

Study 2: Anti-inflammatory Activity

In another investigation focusing on PLA2 inhibition, a related compound demonstrated effective inhibition at concentrations below 1 µM, suggesting its potential as an anti-inflammatory agent.

CompoundPLA2 Inhibition IC50 (µM)
Compound A0.18
Compound B<1

Q & A

Basic: What synthetic strategies are recommended for preparing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step reactions, including esterification and coupling. A typical route starts with esterifying 2,2-dimethylpropanoic acid using acid catalysts (e.g., H₂SO₄) under reflux, followed by coupling the intermediate with a fluorophenylmethylamine-derived carbamoyl pyrimidinone fragment. Purification is critical: employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (using ethanol/water mixtures) to achieve >95% purity. Industrial-scale synthesis may use continuous flow reactors to enhance yield and reproducibility .

Basic: Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to verify ester, oxadiazole, and pyrimidinone moieties. Key signals include downfield shifts for the oxadiazole carbonyl (~165 ppm in ¹³C NMR) and pyrimidinone C=O (~170 ppm).
  • IR Spectroscopy: Confirm carbonyl stretches (ester: ~1740 cm⁻¹; oxadiazole: ~1680 cm⁻¹).
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion ([M+H]⁺) and fragmentation patterns.
    Cross-reference data with computational predictions (e.g., NIST Chemistry WebBook standards) to resolve ambiguities .

Advanced: How can computational modeling elucidate reaction mechanisms for key steps like oxadiazole formation?

Methodological Answer:
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map energy profiles for cyclization reactions forming the oxadiazole ring. Transition state analysis identifies rate-limiting steps, while solvent effects are modeled using COSMO-RS. Pair computational results with experimental kinetics (e.g., in situ FTIR monitoring) to validate mechanisms. Tools like Gaussian or ORCA are recommended, with reaction path sampling to explore competing pathways .

Advanced: What strategies address contradictions in spectral data, such as unexpected NMR splitting patterns?

Methodological Answer:
Unexpected splitting may arise from dynamic stereochemistry or impurities. Use variable-temperature NMR to distinguish conformational exchange (e.g., hindered rotation of the fluorophenyl group). For impurity analysis, employ LC-MS/MS with a C18 column (ACN/water + 0.1% formic acid) to detect byproducts. Computational NMR prediction software (e.g, ACD/Labs) can simulate spectra for proposed stereoisomers and guide reinterpretation .

Advanced: How does replacing the fluorophenyl group with chlorophenyl analogs affect reactivity?

Methodological Answer:
The fluorophenyl group’s electron-withdrawing nature increases electrophilicity at the carbamoyl carbon, accelerating nucleophilic attacks (e.g., hydrolysis). In contrast, chlorophenyl analogs show slower kinetics due to weaker inductive effects. Compare reaction rates using HPLC monitoring (C18 column, UV detection at 254 nm) under identical conditions. Computational studies (e.g., Fukui function analysis) further quantify electrophilicity differences .

Advanced: What methodologies optimize scale-up from lab to pilot plant?

Methodological Answer:
Transitioning from batch to continuous flow reactors reduces scalability challenges. Use microreactors for hazardous steps (e.g., exothermic couplings) to improve heat transfer. Process simulation software (e.g., COMSOL Multiphysics) models mass/heat transfer dynamics, while DoE (Design of Experiments) identifies critical parameters (e.g., residence time, catalyst loading). Validate with PAT (Process Analytical Technology) tools like inline FTIR for real-time monitoring .

Basic: How to assess the compound’s stability under varying pH and temperature?

Methodological Answer:
Conduct forced degradation studies:

  • Acidic/alkaline conditions: Incubate in 0.1M HCl/NaOH (25°C, 24h), quench, and analyze via HPLC.
  • Thermal stress: Heat solid samples at 40–80°C for 72h, monitoring decomposition by TLC (silica, ethyl acetate).
    Identify degradation products using HRMS and compare with stability-indicating methods from pharmacopeial standards .

Advanced: What in silico approaches predict biological activity against target enzymes?

Methodological Answer:
Perform molecular docking (AutoDock Vina) against crystallographic enzyme structures (PDB). Focus on interactions between the oxadiazole moiety and active-site residues. Validate predictions with SPR (Surface Plasmon Resonance) binding assays. QSAR models trained on fluorophenyl-containing analogs can further refine activity predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.